molecular formula C19H22O4 B1230200 4-Cyclohexene-1,3-dione, 5-hydroxy-2,2,6,6-tetramethyl-4-(1-oxo-3-phenylpropyl)- CAS No. 10499-26-0

4-Cyclohexene-1,3-dione, 5-hydroxy-2,2,6,6-tetramethyl-4-(1-oxo-3-phenylpropyl)-

Cat. No. B1230200
CAS RN: 10499-26-0
M. Wt: 314.4 g/mol
InChI Key: KUWGTESSHWPSOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Grandiflorone is a quinone and a member of benzoquinones.

Scientific Research Applications

  • Natural Occurrence and Synthesis : Beta-triketones like isoleptospermone and papuanone, structurally related to the compound , have been synthesized and found in Myrtaceous plants. These compounds have been studied for their chemical properties and spectral data (van Klink et al., 1999).

  • Chemical Reactions and Selectivity : Studies have assessed the facial selectivities of cyclohexadienes, related to the compound of interest, in various chemical reactions. These studies contribute to the understanding of how different substituents affect chemical reactions and product formation (Morrison et al., 2006).

  • Synthesis from Other Compounds : Research has been conducted on synthesizing new substituted cyclohexane- and cyclohexene-1,3-diones, which are structurally similar to the compound . These studies include exploring tautomeric behavior and chemical properties of these products (Celli et al., 1982).

  • Molecular Structure and Synthesis Methods : The molecular structure and synthesis of related cyclohexane-1,3-dione compounds have been extensively studied. These studies provide insights into the methods of synthesizing and analyzing compounds similar to "4-Cyclohexene-1,3-dione, 5-hydroxy-2,2,6,6-tetramethyl-4-(1-oxo-3-phenylpropyl)-" (Barakat et al., 2016).

  • Application in Synthesis of Other Compounds : Cyclohexane-1,3-dione derivatives, related to the compound , are used as scaffolds for synthesizing various organic molecules, including heterocycles and natural products. These derivatives have shown potential in the synthesis of compounds with various biological activities (Sharma et al., 2020).

properties

CAS RN

10499-26-0

Product Name

4-Cyclohexene-1,3-dione, 5-hydroxy-2,2,6,6-tetramethyl-4-(1-oxo-3-phenylpropyl)-

Molecular Formula

C19H22O4

Molecular Weight

314.4 g/mol

IUPAC Name

5-hydroxy-2,2,6,6-tetramethyl-4-(3-phenylpropanoyl)cyclohex-4-ene-1,3-dione

InChI

InChI=1S/C19H22O4/c1-18(2)15(21)14(16(22)19(3,4)17(18)23)13(20)11-10-12-8-6-5-7-9-12/h5-9,21H,10-11H2,1-4H3

InChI Key

KUWGTESSHWPSOB-UHFFFAOYSA-N

SMILES

CC1(C(=C(C(=O)C(C1=O)(C)C)C(=O)CCC2=CC=CC=C2)O)C

Canonical SMILES

CC1(C(=C(C(=O)C(C1=O)(C)C)C(=O)CCC2=CC=CC=C2)O)C

Other CAS RN

10499-26-0

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Cyclohexene-1,3-dione, 5-hydroxy-2,2,6,6-tetramethyl-4-(1-oxo-3-phenylpropyl)-
Reactant of Route 2
4-Cyclohexene-1,3-dione, 5-hydroxy-2,2,6,6-tetramethyl-4-(1-oxo-3-phenylpropyl)-
Reactant of Route 3
4-Cyclohexene-1,3-dione, 5-hydroxy-2,2,6,6-tetramethyl-4-(1-oxo-3-phenylpropyl)-
Reactant of Route 4
4-Cyclohexene-1,3-dione, 5-hydroxy-2,2,6,6-tetramethyl-4-(1-oxo-3-phenylpropyl)-
Reactant of Route 5
Reactant of Route 5
4-Cyclohexene-1,3-dione, 5-hydroxy-2,2,6,6-tetramethyl-4-(1-oxo-3-phenylpropyl)-
Reactant of Route 6
4-Cyclohexene-1,3-dione, 5-hydroxy-2,2,6,6-tetramethyl-4-(1-oxo-3-phenylpropyl)-

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